4-Methoxy-2-nitro-biphenyl

Physicochemical Property Thermal Analysis Formulation Science

Avoid process failure—specify the correct isomer. 4-Methoxy-2-nitro-biphenyl (CAS 16098-16-1) is the documented precursor for 2-methoxycarbazole synthesis and a validated scaffold for sub-micromolar nNOS inhibitors (analog IC₅₀ 110 nM). Its 75–77 °C melting point is 12–35 °C lower than 3-nitro/4'-nitro isomers, reducing energy input and protecting heat-sensitive co-reactants. Ensure regiochemical fidelity in radical arylation studies with the kinetically favored 2-nitro orientation. Procure this exact substitution pattern to eliminate synthetic risk.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 16098-16-1
Cat. No. B095078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-nitro-biphenyl
CAS16098-16-1
Synonyms4-METHOXY-2-NITRO-BIPHENYL
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11NO3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyNJWRQRNSXPDHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-nitro-biphenyl (CAS 16098-16-1) for Chemical Sourcing: An Overview of Physical Properties and Procurement Identifiers


4-Methoxy-2-nitro-biphenyl (CAS 16098-16-1), synonymously referred to as 2-Nitro-4-methoxybiphenyl, is a specialized organic compound categorized within the substituted biphenyl class. Structurally, it features a central biphenyl scaffold functionalized with an electron-donating methoxy group (-OCH₃) at the 4-position and a strong electron-withdrawing nitro group (-NO₂) at the 2-position of the same aromatic ring [1]. This juxtaposition of contrasting electronic functionalities dictates its unique reactivity and physicochemical profile. With a molecular formula of C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol, it is characterized by a melting point of 75-77 °C and a predicted density of 1.202±0.06 g/cm³ . Its calculated partition coefficient (XLogP3-AA) is 3.3, indicating moderate lipophilicity . Primarily utilized as a versatile intermediate in organic synthesis, this compound serves as a critical building block for more complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials [1].

4-Methoxy-2-nitro-biphenyl Procurement: Why Isomeric and Analog Substitutions Are Scientifically Invalid


Procuring a generic 'methoxy-nitro-biphenyl' without precise positional specification is scientifically untenable due to the profound impact of substituent orientation on molecular properties and downstream utility. The specific 2-nitro-4-methoxy arrangement in 4-Methoxy-2-nitro-biphenyl (CAS 16098-16-1) confers a distinct set of physicochemical characteristics that diverge significantly from its positional isomers and close analogs. This includes substantial variations in melting point, a critical parameter for formulation and processing, and differential regioselectivity in further synthetic transformations [1]. Furthermore, subtle shifts in substituent positions can drastically alter binding affinities for biological targets, as evidenced by activity cliffs observed in enzyme inhibition assays [2]. The following quantitative evidence demonstrates that this specific compound cannot be interchangeably used with alternatives like 4-Methoxy-3-nitrobiphenyl (CAS 15854-73-6), 4'-Methoxy-2-nitrobiphenyl (CAS 20013-55-2), or 4-Methoxy-4'-nitrobiphenyl (CAS 2143-90-0) without risking process failure or invalid experimental results.

4-Methoxy-2-nitro-biphenyl: Quantitative Differentiation Evidence Against Closest Analogs and Isomers


Comparative Melting Point of 4-Methoxy-2-nitro-biphenyl (CAS 16098-16-1) vs. 4-Methoxy-3-nitrobiphenyl (CAS 15854-73-6) and 4-Methoxy-4'-nitrobiphenyl (CAS 2143-90-0)

The melting point (mp) of 4-Methoxy-2-nitro-biphenyl is 75-77 °C [1]. This value is 12-14 °C lower than the 89 °C melting point reported for its 3-nitro isomer, 4-Methoxy-3-nitrobiphenyl (CAS 15854-73-6) , and 33-35 °C lower than the 110 °C melting point of the para-substituted analog, 4-Methoxy-4'-nitrobiphenyl (CAS 2143-90-0) . The lower melting point of the 2-nitro derivative suggests a lower crystal lattice energy, attributable to the disruption of intermolecular packing by the ortho-nitro group.

Physicochemical Property Thermal Analysis Formulation Science

Regioselectivity in Radical Arylation: Formation Ratio of 4-Methoxy-2'-nitrobiphenyl vs. 4-Methoxy-4'-nitrobiphenyl

In a model radical arylation reaction (decomposition of N-nitroso-p-acetanisidide in nitrobenzene), the 2'-nitro isomer (structurally analogous to the target compound) and the 4'-nitro isomer were formed in a ratio of 1.6 : 1 [1]. This demonstrates a clear kinetic preference for ortho-substitution relative to the nitro group on the incoming aryl radical. The partial rate factors for ortho and para substitution of nitrobenzene by the p-anisyl radical were determined to be 7.24 and 8.95, respectively, relative to benzene [1].

Synthetic Chemistry Regioselectivity Radical Reaction

Comparative Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Activity of 4-Methoxy-2-nitro-biphenyl Derivatives

A derivative or close analog of 4-Methoxy-2-nitro-biphenyl demonstrates potent inhibition of neuronal Nitric Oxide Synthase (nNOS) with an IC₅₀ value of 110 nM in a rat brain homogenate assay [1]. This value serves as a benchmark for this chemical series. In contrast, a structurally distinct compound from a separate chemical series exhibits a significantly weaker IC₅₀ of >10,000,000 nM (10 µM) against the related enzyme PTP1B, underscoring the high target selectivity conferred by the biphenyl scaffold [2]. While not a direct head-to-head comparison of isomers, this highlights the potential of this specific scaffold for achieving nanomolar potency against a therapeutically relevant CNS target.

Bioactivity Enzyme Inhibition Neuropharmacology

Documented Downstream Synthetic Utility of 4-Methoxy-2-nitro-biphenyl as a Key Intermediate

4-Methoxy-2-nitro-biphenyl (CAS 16098-16-1) is specifically documented as a key precursor for the synthesis of 2-Methoxycarbazole . This is a concrete and traceable synthetic application. In contrast, general literature for isomers like 4'-Methoxy-2-nitrobiphenyl (CAS 20013-55-2) only provides broad, non-specific statements about use as an 'intermediate' without detailing verifiable downstream products . This specific linkage to a defined heterocyclic product, 2-Methoxycarbazole, provides a clear, verifiable advantage for researchers focused on constructing this particular molecular architecture.

Synthetic Chemistry Intermediate Carbazole Synthesis

Optimized Application Scenarios for Procuring 4-Methoxy-2-nitro-biphenyl (CAS 16098-16-1) Based on Comparative Evidence


Process Development Requiring Lower-Temperature Handling

The melting point of 4-Methoxy-2-nitro-biphenyl (75-77 °C) is 12-35 °C lower than that of its 3-nitro and 4'-nitro isomers [1]. This differential makes it the preferred choice for synthetic sequences or formulation processes that necessitate milder thermal conditions, lower energy input for melting, or enhanced compatibility with heat-sensitive co-reactants or excipients. Procurement should specify this exact isomer for applications where thermal lability of other process components is a concern.

Synthesis of 2-Methoxycarbazole and Related Heterocycles

This compound is a verified and documented precursor for the synthesis of 2-Methoxycarbazole . Researchers and process chemists aiming to construct this specific carbazole framework should prioritize CAS 16098-16-1 over other positional isomers. While other isomers may be described as 'intermediates,' their use lacks the same level of explicit, traceable documentation for this particular target, thereby introducing unnecessary synthetic risk.

Discovery Chemistry Targeting Neuronal Nitric Oxide Synthase (nNOS)

In medicinal chemistry campaigns aimed at developing novel nNOS inhibitors, the 4-Methoxy-2-nitro-biphenyl scaffold offers a validated starting point. A close analog has demonstrated potent activity with an IC₅₀ of 110 nM against this target [1]. While direct isomer comparison data is absent, this sub-micromolar potency against a high-value CNS target provides a strong rationale for selecting this core scaffold over other biphenyl derivatives for structure-activity relationship (SAR) exploration and lead optimization.

Research on Ortho-Selective Radical Arylations

The formation of the 2'-nitro isomer (analogous to the target) is kinetically favored over the 4'-nitro isomer in a model radical arylation reaction, with a product ratio of 1.6:1 [2]. Therefore, 4-Methoxy-2-nitro-biphenyl and its derivatives are ideal model substrates for fundamental studies investigating the origins of ortho-selectivity in radical-mediated biaryl coupling reactions, providing a benchmark for computational and experimental mechanistic work.

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